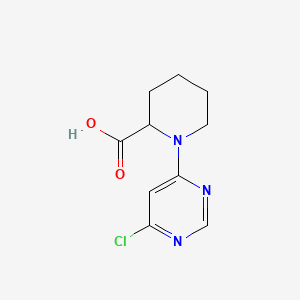

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-4-2-1-3-7(14)10(15)16/h5-7H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUCQRCKQZVARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733670 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261229-63-3 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Des Réactions Chimiques

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Reactions typically involve the use of catalysts, solvents like DMF, and specific temperature and pressure conditions.

Major Products: The products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula for 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is with a molecular weight of 241.67 g/mol. The compound features a piperidine ring substituted with a pyrimidine moiety, which contributes to its biological activity.

Cancer Therapy

Research has indicated that derivatives of piperidine, including 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid, exhibit anticancer properties. For instance, compounds derived from similar scaffolds have shown cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance bioactivity against tumors .

Neurological Disorders

The compound has potential applications in treating neurological disorders such as Alzheimer's disease. Studies have shown that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the management of Alzheimer's symptoms. The incorporation of the piperidine moiety improves brain exposure and enhances the efficacy of these compounds .

Antimicrobial Activity

There is emerging evidence suggesting that pyrimidine and piperidine derivatives possess antimicrobial properties. The structural characteristics of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development .

Structure–Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. For 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid, variations in substituents on the piperidine or pyrimidine rings can significantly alter potency against specific targets such as kinases involved in cancer progression .

Table 1: SAR Findings for Piperidine Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | NAPE-PLD | 72 | Most potent inhibitor identified |

| Compound B | PfGSK3 | 695 | Significant activity observed |

| Compound C | AChE/BuChE | - | Dual inhibition potential |

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid in various assays:

- Inhibition of Kinases : A study highlighted its role as an inhibitor of NAPE-producing enzyme NAPE-PLD, showcasing a significant increase in potency through structural optimization .

- In Vitro Pharmacological Characterization : Another research effort characterized the compound's interaction with G-protein-coupled receptors, revealing its potential as a selective antagonist with implications for inflammatory conditions .

- Anticancer Activity : In vitro tests showed that modifications to this compound led to enhanced cytotoxic effects against specific cancer cell lines, indicating its promise as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine kinases or other signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

- CAS : 1208087-83-5

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- Key Differences :

- Chlorine at the 2-position on pyrimidine, reducing electrophilicity compared to the 6-Cl analog.

- Carboxylic acid at the 4-position on piperidine, altering hydrogen-bonding geometry.

- Implications : The 2-Cl substitution may decrease reactivity in nucleophilic aromatic substitution reactions, while the 4-COOH position could reduce steric hindrance in target binding .

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid

- CAS : 1334488-49-1

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 237.26 g/mol

- Key Differences :

- Methoxy group replaces chlorine at the 6-position, introducing an electron-donating substituent.

- Implications : Reduced electrophilicity and increased solubility due to the polar methoxy group. This analog may exhibit lower binding affinity to hydrophobic enzyme pockets compared to the chloro derivative .

Amino and Cycloalkyl Substituents

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 262.31 g/mol

- Key Differences: Cyclopropylamino group at the 6-position introduces steric bulk and rigidity.

- Implications : Enhanced metabolic stability due to the cyclopropyl group, which resists oxidative degradation. The 2-COOH position may improve interactions with polar residues in target proteins .

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic acid

- CAS : 1353985-75-7

- Molecular Formula : C₁₄H₂₂N₄O₂

- Molecular Weight : 278.35 g/mol

- Key Differences: Diethylamino group at the 6-position increases lipophilicity.

- Implications : Improved membrane permeability but reduced solubility in aqueous environments. The bulky diethyl group may hinder binding to compact active sites .

Piperidine Carboxylic Acid Position

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid

- CAS : 1160263-08-0

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- Key Differences :

- Carboxylic acid at the 3-position on piperidine.

- Implications : Altered hydrogen-bonding networks and conformational flexibility compared to the 2-COOH analog. This may affect binding kinetics in enzyme inhibition .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyrimidine/Piperidine) |

|---|---|---|---|---|

| 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | 1353944-37-2 | C₁₂H₁₇ClN₃O₃ | 286.74 | 6-Cl, 2-COOH |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | 1208087-83-5 | C₁₀H₁₂ClN₃O₂ | 241.67 | 2-Cl, 4-COOH |

| 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid | 1334488-49-1 | C₁₁H₁₅N₃O₃ | 237.26 | 6-OCH₃, 4-COOH |

| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid | - | C₁₃H₁₈N₄O₂ | 262.31 | 6-Cyclopropylamino, 2-COOH |

Activité Biologique

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid features a piperidine ring substituted with a chloropyrimidine moiety and a carboxylic acid group. The presence of these functional groups contributes to its biological activity.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, potentially through mechanisms involving the modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific kinases |

The mechanism of action for 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is believed to involve the inhibition of specific enzymes or receptors. For instance, it may target tyrosine kinases involved in cancer cell signaling pathways, thereby disrupting cellular processes essential for tumor growth and survival.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Anticancer Study : A study evaluated the effects of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid on various cancer cell lines. Results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against multiple bacterial strains. The compound demonstrated effective inhibition at low concentrations, comparable to established antibiotics .

Table 2: Case Study Results

| Study Focus | Cell Line/Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | >10 | Significant viability reduction |

| Antimicrobial | E. coli | 5 | Complete growth inhibition |

Conclusion and Future Directions

The biological activity of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid presents promising avenues for therapeutic development, particularly in the fields of oncology and infectious diseases. Further research is necessary to elucidate its precise mechanisms of action and to optimize its efficacy and safety profiles for clinical applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.